Technical Guide: Physical and Chemical Properties of Diethyl Aziridine-2,3-dicarboxylate
Technical Guide: Physical and Chemical Properties of Diethyl Aziridine-2,3-dicarboxylate
The following technical guide details the physical and chemical properties of Diethyl Aziridine-2,3-dicarboxylate , a specialized heterocyclic building block used in the synthesis of complex alkaloids, non-natural amino acids, and peptidomimetics.
Executive Summary
Diethyl aziridine-2,3-dicarboxylate is an activated aziridine derivative characterized by two electron-withdrawing ester groups attached to the carbon atoms of the three-membered nitrogen ring. Unlike simple aziridines, this compound exhibits unique reactivity profiles dominated by its ability to undergo thermal ring opening to form azomethine ylides . This property makes it a critical intermediate in 1,3-dipolar cycloaddition reactions for constructing pyrrolidine and oxazolidine scaffolds found in pharmaceutical agents.
Researchers must distinguish between the cis (meso or racemic) and trans (chiral) diastereomers, as their physical states, stability, and reaction rates differ significantly.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification
| Property | Data |
| IUPAC Name | Diethyl aziridine-2,3-dicarboxylate |
| Common Name | 2,3-Dicarboethoxyaziridine |
| CAS Number | 88419-27-6 (General); 116063-93-5 (Acid form) |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| SMILES | CCOC(=O)C1NC1C(=O)OCC |
Stereochemistry: Cis vs. Trans
The compound exists as two diastereomers. The relative orientation of the ester groups dictates the physical state and spectroscopic properties.
-
Trans-Isomer: The ester groups are on opposite sides of the ring. The (
) and ( ) enantiomers are often isolated as crystalline solids. -
Cis-Isomer: The ester groups are on the same side (meso compound if achiral). Often obtained as an oil or low-melting solid.
Spectroscopic Differentiation (¹H NMR):
The coupling constant (
-
Cis-Isomer: Larger coupling constant (
). -
Trans-Isomer: Smaller coupling constant (
).
Physical Properties[1][4][6][7][8]
| Property | Value / Observation | Context |
| Physical State | Solid (Trans); Oil/Solid (Cis) | Trans-isomer is typically a white crystalline solid; Cis is often an oil. |
| Melting Point | 74–76 °C (Dimethyl analog ref.) | Note: Exact MP varies by enantiopurity. Diethyl ester is often reported as a solid around room temp or slightly above. |
| Solubility | High | Soluble in polar organic solvents (DCM, EtOAc, MeOH, EtOH). Low water solubility.[1][2][3] |
| Density | ~1.1–1.2 g/cm³ (Predicted) | Denser than water due to oxygen content. |
| Stability | Moderate | Susceptible to nucleophilic attack and thermal decomposition. Store at -20°C under inert atmosphere. |
Critical Note: Do not confuse this compound with Diethyl Azodicarboxylate (DEAD) (CAS 1972-28-7), which is a liquid orange reagent used in Mitsunobu reactions. They have distinct reactivity and safety profiles.[4]
Chemical Reactivity & Mechanisms[8]
Thermal Ring Opening: Azomethine Ylide Formation
The defining chemical property of diethyl aziridine-2,3-dicarboxylate is its electrocyclic ring opening upon heating. This process generates a transient 1,3-dipole (Azomethine Ylide) , which is trapped by dipolarophiles.
-
Mechanism: Conrotatory ring opening (thermal) vs. Disrotatory (photochemical).
-
Selectivity: The stereochemistry of the starting aziridine dictates the geometry of the ylide (W-shaped vs. U-shaped), which influences the stereochemistry of the cycloaddition product.
Nucleophilic Ring Opening
The electron-withdrawing ester groups activate the aziridine ring toward nucleophilic attack.
-
Nucleophiles: Azides (
), thiols ( ), and amines ( ). -
Regioselectivity: Attack typically occurs at C-2 or C-3. In symmetric diesters, attack is statistically random unless a chiral catalyst is used.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways for the trans-isomer: thermal generation of the ylide versus nucleophilic opening.
Caption: Divergent reactivity of diethyl aziridine-2,3-dicarboxylate: Thermal cycloaddition (top) vs. Nucleophilic ring opening (bottom).
Experimental Protocols
Synthesis via Chiral Pool (From Diethyl Tartrate)
This method is preferred for generating enantiopure (
Reagents:
-
L-(+)-Diethyl tartrate
-
Thionyl chloride (
) -
Sodium azide (
) -
Triphenylphosphine (
) (Staudinger reduction)
Workflow:
-
Activation: Convert diethyl tartrate to the cyclic sulfite/sulfate using
and oxidation ( ). -
Azide Displacement: Treat the cyclic sulfate with
to open the ring, forming the azido-alcohol intermediate. -
Ring Closure: Reduce the azide using
(Staudinger conditions). The resulting amine intramolecularly displaces the leaving group (activated alcohol) to close the aziridine ring with inversion of configuration.
Protocol: Thermal Generation of Azomethine Ylide
Objective: Trap the ylide with N-phenylmaleimide to form a bicyclic pyrrolidine.
-
Preparation: Dissolve diethyl aziridine-2,3-dicarboxylate (1.0 equiv) and N-phenylmaleimide (1.1 equiv) in dry Toluene (
). -
Reaction: Heat the solution to reflux (
) under Nitrogen atmosphere.-
Mechanism Check: The aziridine undergoes conrotatory opening. The resulting ylide reacts immediately with the maleimide.
-
-
Monitoring: Monitor by TLC (disappearance of aziridine). Reaction time is typically 2–6 hours.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Purify the crude pyrrolidine via flash column chromatography (Hexanes/EtOAc).
Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
Alkylating Agent: Like most aziridines, this compound is a potent alkylating agent. It can alkylate DNA, posing mutagenic and carcinogenic risks.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.
Handling Procedures:
-
Engineering Controls: Always handle inside a fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute acid to open the ring and neutralize alkylating potential before disposal.
References
-
Bruening, A., Vicik, R., & Schirmeister, T. (2003).[5] Synthesis of enantiomerically pure aziridine-2,3-dicarboxylates. Tetrahedron: Asymmetry, 14(21), 3301–3310. Link
- Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General reference for Azomethine Ylide chemistry).
-
Huisgen, R., & Mader, H. (1971). Azomethine ylide from dimethyl 1-(p-methoxyphenyl)aziridine-2,3(cis)-dicarboxylate. Journal of the American Chemical Society, 93(7), 1777–1779. Link
-
Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810. Link
-
PubChem. (n.d.). Aziridine-2,3-dicarboxylic acid.[5][6] National Library of Medicine. Link
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- 2. multimedia.3m.com [multimedia.3m.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. WO2008046232A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
